Desamino hydroxy terazosin

Overview

Description

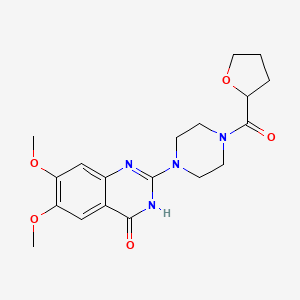

Desamino hydroxy terazosin is a derivative of terazosin, a quinazoline-based compound primarily used for treating benign prostatic hyperplasia and hypertension. This compound is characterized by the absence of an amino group and the presence of a hydroxyl group, which differentiates it from its parent compound, terazosin. The molecular formula of this compound is C19H24N4O5, and it has a molecular weight of 388.4177 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desamino hydroxy terazosin involves multiple steps, starting with the preparation of the quinazoline core. The process typically includes:

Formation of the Quinazoline Core: This is achieved by reacting 2-chloro-6,7-dimethoxyquinazoline with piperazine.

Introduction of the Hydroxy Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using reagents like hydrogen peroxide or other oxidizing agents.

Removal of the Amino Group: The amino group is removed through a deamination reaction, often using reagents such as nitrous acid or other deaminating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions.

Purification: The compound is purified using techniques like crystallization, filtration, and chromatography to ensure high purity and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product

Chemical Reactions Analysis

Types of Reactions: Desamino hydroxy terazosin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further explored for their pharmacological properties .

Scientific Research Applications

Desamino hydroxy terazosin has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other quinazoline derivatives with potential pharmacological activities.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Utilized in the development of new therapeutic agents and as a reference compound in analytical methods

Mechanism of Action

Desamino hydroxy terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in lowered blood pressure and improved urinary flow. The compound’s interaction with alpha-1 adrenergic receptors inhibits the action of adrenaline, thereby reducing arterial tone and alleviating symptoms of benign prostatic hyperplasia and hypertension .

Comparison with Similar Compounds

Terazosin: The parent compound, used for treating benign prostatic hyperplasia and hypertension.

Prazosin: Another alpha-1 adrenergic blocker with similar therapeutic uses.

Doxazosin: A longer-acting alpha-1 adrenergic blocker used for similar indications.

Uniqueness: Desamino hydroxy terazosin is unique due to its structural modifications, which include the absence of an amino group and the presence of a hydroxyl group. These modifications can potentially enhance its pharmacological properties and reduce side effects compared to its parent compound, terazosin .

Biological Activity

Desamino hydroxy terazosin, a derivative of the alpha-1 adrenergic antagonist terazosin, exhibits significant biological activity primarily in the treatment of benign prostatic hyperplasia (BPH) and hypertension. This article explores its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

This compound functions as an alpha-1 adrenergic receptor antagonist , leading to the relaxation of smooth muscle in the prostate and bladder neck. This mechanism is crucial for alleviating urinary symptoms associated with BPH and improving urinary flow rates. The compound selectively inhibits alpha-1A, alpha-1B, and alpha-1D adrenergic receptors, contributing to its therapeutic effects in both urological and cardiovascular conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Approximately 90% absorption rate.

- Volume of Distribution : Ranges from 25 to 30 liters.

- Protein Binding : High protein binding at 90-94%.

- Metabolism : Primarily metabolized in the liver, producing several metabolites including 6-O-demethyl terazosin and 7-O-methyl terazosin .

Case Studies and Clinical Trials

-

Hytrin Community Assessment Trial :

- Objective : To assess the effectiveness of terazosin in treating moderate to severe BPH symptoms.

- Results : Patients treated with terazosin showed a significant improvement in the American Urological Association Symptom Score (AUA-SS) by 37.8% compared to 18.4% in the placebo group (P<0.001). Peak urinary flow rates improved by an average of 2.2 mL/s in the terazosin group .

- Long-term Efficacy Study :

- Comparative Study with Finasteride :

Safety Profile

This compound is generally well-tolerated; however, common adverse effects include:

- Dizziness

- Asthenia

- Somnolence

These side effects contributed to withdrawal rates of approximately 19.7% in terazosin-treated patients compared to 15.2% in placebo groups . The compound's safety profile remains favorable when monitored properly during treatment.

Summary Table of Clinical Findings

| Study | Treatment Group | AUA-SS Improvement (%) | Peak Urinary Flow Rate Change (mL/s) | Adverse Events (%) |

|---|---|---|---|---|

| Hytrin Community Assessment | Terazosin | 37.8 | +2.2 | 19.7 |

| Long-term Efficacy Study | Terazosin | >40 | +1.0 to +4.0 | Varies |

| Comparison with Finasteride | Terazosin | -6.1 | +2.7 | Varies |

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying Desamino hydroxy terazosin in Terazosin formulations, and how are they validated?

- Answer: this compound, a process-related impurity in Terazosin synthesis, can be identified using nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation. High-performance liquid chromatography (HPLC) is recommended for quantification. Validation involves synthesizing the impurity as a reference standard and confirming purity through spectral matching and retention time consistency .

Q. What synthetic pathways lead to the formation of this compound during Terazosin production, and how can these be controlled?

- Answer: The impurity forms during the catalytic hydrogenation step of Terazosin synthesis, likely due to incomplete reduction or side reactions. Controlling reaction parameters (e.g., catalyst type, hydrogen pressure, temperature) and monitoring intermediate purity can minimize its formation. Post-synthesis purification techniques, such as recrystallization, are also critical .

Q. What standardized assays are recommended for evaluating the cytotoxicity of this compound in preclinical studies?

- Answer: The Sulforhodamine B (SRB) assay is widely used to assess cytotoxicity in human tumor cell lines (e.g., prostate, breast cancer) and non-malignant fibroblasts. Experimental design should include triplicate testing, dose-response curves (e.g., 10–100 µM), and validation with positive controls (e.g., doxorubicin). No cytotoxicity was observed in studies using this method .

Advanced Research Questions

Q. How can researchers design experiments to assess the neuroprotective potential of this compound, given Terazosin's known effects on PGK1 and energy metabolism?

- Answer: Terazosin enhances glycolysis via PGK1 activation, which is relevant in neurodegenerative diseases like Parkinson’s and ALS. To study this compound, use in vitro neuronal models (e.g., motor neurons) to measure ATP levels (via luciferase assays) and glycolysis rates (via extracellular acidification rate monitoring). In vivo neurochemical profiling (e.g., microdialysis in rodent brains) can evaluate dopamine and norepinephrine modulation, as demonstrated in Terazosin studies .

Q. What methodological considerations are critical when interpreting conflicting cytotoxicity data for this compound across different cell models?

- Answer: Variability may arise from cell line specificity (e.g., tumor vs. non-malignant cells), exposure duration (acute vs. chronic), or assay choice (SRB vs. MTT). To resolve contradictions:

- Use orthogonal assays (e.g., flow cytometry for apoptosis/necrosis).

- Validate results across multiple cell lines.

- Standardize experimental conditions (e.g., serum-free media to avoid interference) .

Q. How can in vitro and in vivo models be integrated to study the pharmacokinetic behavior of this compound and its interaction with α-adrenergic receptors?

- Answer:

- In vitro: Conduct competitive binding assays with radiolabeled ligands (e.g., H-prazosin) to determine affinity for α1-adrenoceptor subtypes (α1a, α1b, α1d) .

- In vivo: Perform pharmacokinetic studies in rodents to measure brain penetration (via cerebrospinal fluid sampling) and metabolite profiling (via LC-MS/MS). Neurochemical effects can be assessed using behavioral models (e.g., novelty-induced locomotion in selectively bred rats) .

Q. Methodological Notes

- Data Contradiction Analysis: When comparing cytotoxicity results, apply statistical rigor (e.g., one-way ANOVA with post-hoc tests) and account for batch-to-batch variability in impurity synthesis.

- Advanced Techniques: For mechanistic studies, combine proteasome inhibition assays (e.g., ubiquitin-proteasome activity in PC3 cells) with transcriptomic profiling (RNA-seq) to identify downstream targets .

Properties

IUPAC Name |

6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPCVLMNPKFJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177261-73-2 | |

| Record name | Desamino hydroxy terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESAMINO HYDROXY TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQV3SW61RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.